JZL 195

Description

BenchChem offers high-quality JZL 195 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about JZL 195 including the price, delivery time, and more detailed information at info@benchchem.com.

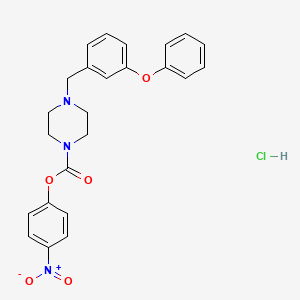

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5.ClH/c28-24(32-22-11-9-20(10-12-22)27(29)30)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)31-21-6-2-1-3-7-21;/h1-12,17H,13-16,18H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRFWVJAZODBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the function of JZL 195

An In-Depth Technical Guide to JZL195: A Dual Inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system that plays a significant role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The primary signaling molecules of the ECS are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The biological actions of these lipid transmitters are tightly controlled by their synthesis and degradation. Two key enzymes responsible for the degradation of endocannabinoids are fatty acid amide hydrolase (FAAH), which primarily hydrolyzes AEA, and monoacylglycerol lipase (MAGL), the main enzyme for 2-AG degradation.

Pharmacological inhibition of these enzymes offers a therapeutic strategy to enhance endocannabinoid signaling in a more physiologically relevant manner compared to direct cannabinoid receptor agonists. While selective inhibitors for either FAAH or MAGL have been developed, the compound JZL195 has emerged as a powerful pharmacological tool due to its ability to dually inhibit both FAAH and MAGL with high potency.[1][2] This dual inhibition leads to a significant and simultaneous elevation of both AEA and 2-AG levels in the brain and peripheral tissues, allowing for a unique pharmacological profile and the exploration of the synergistic effects of these two major endocannabinoid signaling pathways.[2][3][4]

This technical guide provides a comprehensive overview of the core functions of JZL195, its pharmacological properties, and its applications in preclinical research. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important research compound.

Core Mechanism of Action of JZL195

JZL195 is a potent, selective, and irreversible dual inhibitor of FAAH and MAGL.[1][4] Its mechanism of action is centered on the covalent modification of the active site serine residue of these enzymes, thereby preventing the hydrolysis of their respective endocannabinoid substrates.[4] This leads to an accumulation of AEA and 2-AG at the cannabinoid receptors (CB1 and CB2), potentiating their signaling.[2]

Signaling Pathway Modulation by JZL195

The following diagram illustrates the impact of JZL195 on the endocannabinoid signaling pathway.

Caption: JZL195 inhibits FAAH and MAGL, increasing AEA and 2-AG levels and enhancing CB1 receptor signaling.

Pharmacological Profile of JZL195

In Vitro Potency

JZL195 exhibits high potency for both FAAH and MAGL, with IC50 values in the low nanomolar range.[1] This makes it a highly effective tool for achieving significant and simultaneous inhibition of both enzymes.

| Enzyme | Species | IC50 (nM) | Reference |

| FAAH | Mouse | 2 | [1][2] |

| MAGL | Mouse | 4 | [1][2] |

| FAAH | Rat | ~10-100 | [1] |

| MAGL | Rat | ~10-100 | [1] |

| FAAH | Human | ~10-100 | [1] |

| MAGL | Human | ~10-100 | [1] |

In Vivo Effects on Endocannabinoid Levels

Systemic administration of JZL195 leads to a dose-dependent and sustained elevation of AEA and 2-AG levels in the brain.[2][3][4] Studies in rodents have demonstrated that JZL195 can produce a several-fold increase in the brain concentrations of both endocannabinoids. For instance, at a dose of 15 mg/kg in rats, JZL195 significantly increased 2-AG levels by 4.5 to 7-fold across different brain regions.[3]

Preclinical Applications and Findings

JZL195 has been instrumental in elucidating the combined roles of AEA and 2-AG in various physiological and pathological processes.

Neuropathic and Inflammatory Pain

A significant body of research has focused on the analgesic effects of JZL195. In animal models of neuropathic and inflammatory pain, JZL195 produces robust anti-allodynic and antinociceptive effects.[2] Notably, the analgesic efficacy of JZL195 is greater than that of selective inhibitors of either FAAH or MAGL alone, suggesting a synergistic or additive effect of elevating both AEA and 2-AG.[2][5] Furthermore, JZL195 exhibits a wider therapeutic window compared to direct cannabinoid receptor agonists like WIN55212, producing analgesia at doses that cause fewer cannabinoid-like side effects.[2]

Cannabinoid-like Behavioral Effects

At higher doses, JZL195 can induce a classic "tetrad" of cannabinoid-like effects in mice, including:

-

Analgesia: As discussed above.

-

Hypomotility: Reduced spontaneous movement.[2]

-

Catalepsy: A state of immobility and muscular rigidity.[2]

-

Hypothermia: A decrease in body temperature (though this effect is less consistently observed with JZL195 compared to direct CB1 agonists).[4]

These effects are primarily mediated by the activation of CB1 receptors, as they can be blocked by CB1 antagonists.[4] The cataleptic and hypomotor effects appear to be driven more by the elevation of 2-AG, while the analgesic effects benefit from the increase in both endocannabinoids.[2]

Other Potential Therapeutic Areas

Preclinical studies have also explored the potential of JZL195 in other conditions, including:

-

Alzheimer's Disease: In a mouse model of sporadic Alzheimer's disease, JZL195 was shown to reverse biochemical abnormalities such as altered Aβ1-42 levels, HSP-70, neuroinflammation, and oxidative stress markers, although it did not improve cognitive deficits in the models tested.[6]

-

Hypertension: Chronic administration of JZL195 has been shown to prevent the progression of hypertension in spontaneously hypertensive rats, suggesting a potential role for dual FAAH/MAGL inhibition in cardiovascular regulation.[7]

Experimental Protocols

In Vitro FAAH and MAGL Activity Assay (Competitive Activity-Based Protein Profiling - ABPP)

This protocol provides a general workflow for assessing the inhibitory potency of JZL195 on FAAH and MAGL in brain proteomes.

Caption: Workflow for determining JZL195's in vitro inhibitory potency using competitive ABPP.

Step-by-Step Methodology:

-

Proteome Preparation: Homogenize mouse brain tissue in a suitable buffer (e.g., Tris-HCl) and prepare membrane fractions by ultracentrifugation.

-

Inhibitor Incubation: Aliquot the membrane proteome and incubate with a range of JZL195 concentrations (e.g., from 1 nM to 10 µM) for a defined period (e.g., 30 minutes) at 37°C.

-

Probe Labeling: Add a fluorescently labeled activity-based probe, such as a fluorophosphonate-rhodamine (FP-Rh), to each reaction. This probe will covalently bind to the active site of serine hydrolases, including FAAH and MAGL.

-

SDS-PAGE: Quench the reactions and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the bands corresponding to FAAH and MAGL will be reduced in the presence of JZL195. Quantify the band intensities to determine the concentration of JZL195 required to inhibit 50% of the probe labeling (IC50).

In Vivo Assessment of Antinociception (Tail-Immersion Test)

This protocol outlines a common method for evaluating the analgesic effects of JZL195 in rodents.

Step-by-Step Methodology:

-

Acclimation: Acclimate mice to the testing environment and handling procedures for several days prior to the experiment.

-

Baseline Measurement: Measure the baseline tail-withdrawal latency by immersing the distal portion of the mouse's tail in a warm water bath (e.g., 52°C). Record the time it takes for the mouse to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer JZL195 or vehicle control via the desired route (e.g., intraperitoneal injection).

-

Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), repeat the tail-immersion test to measure the post-treatment tail-withdrawal latency.

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point to quantify the analgesic response.

Selectivity and Off-Target Profile

While JZL195 is highly selective for FAAH and MAGL, it has been shown to have some inhibitory activity against ABHD6, another serine hydrolase that can also hydrolyze 2-AG.[4] However, its potency against ABHD6 is lower than for FAAH and MAGL.[4] Importantly, JZL195 shows minimal activity against other serine hydrolases in the brain, including neuropathy target esterase (NTE), which is a critical consideration for avoiding potential neurotoxicity.[4]

Conclusion

JZL195 is a powerful and selective dual inhibitor of FAAH and MAGL that has been invaluable for advancing our understanding of the endocannabinoid system. By simultaneously elevating the levels of both anandamide and 2-arachidonoylglycerol, JZL195 has enabled researchers to explore the synergistic and distinct roles of these two major endocannabinoids in health and disease. Its robust analgesic effects and favorable therapeutic window in preclinical pain models highlight the potential of dual FAAH/MAGL inhibition as a therapeutic strategy. As research in this field continues, JZL195 will undoubtedly remain a critical tool for dissecting the complexities of endocannabinoid signaling and for the development of novel therapeutics.

References

-

Anderson, A. D., et al. (2015). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 172(12), 3096-3108. Available from: [Link]

-

Kerr, D. M., et al. (2015). Actions of the Dual FAAH/MAGL Inhibitor JZL195 in a Murine Neuropathic Pain Model. British journal of pharmacology, 172(12), 3096-3108. Available from: [Link]

-

Sufian, T., et al. (2022). Inhibiting the endocannabinoid degrading enzymes FAAH and MAGL during zebrafish embryogenesis alters sensorimotor function. Disease Models & Mechanisms, 15(1), dmm049215. Available from: [Link]

-

Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153-159. Available from: [Link]

-

Bishnoi, M., et al. (2022). Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress. ACS chemical neuroscience, 13(7), 1060-1075. Available from: [Link]

-

Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153-159. Available from: [Link]

-

Toczek, M., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. International journal of molecular sciences, 24(13), 10996. Available from: [Link]

-

Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences of the United States of America, 106(48), 20270-20275. Available from: [Link]

-

ResearchGate. (2009). Development of a dual FAAH and MAGL inhibitor, JZL195. (A) Structures... ResearchGate. Available from: [Link]

-

Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. ResearchGate. Available from: [Link]

-

Liberty University. (2024). Design and Synthesis of Endocannabinoid Enzyme Inhibitors for Potential Peripherally Selective Glaucoma Treatments. Liberty University. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Dual Endocannabinoid Modulator JZL195: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

This technical guide provides an in-depth exploration of JZL195, a potent and selective dual inhibitor of the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). We delve into the scientific rationale behind its discovery, detailing the intricate mechanism of action that leads to a significant elevation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This guide offers a comprehensive, step-by-step methodology for its chemical synthesis, alongside detailed protocols for key in vitro and in vivo experimental assays to characterize its potent activity. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and medicinal chemistry, providing the foundational knowledge and practical insights necessary to leverage JZL195 as a powerful research tool.

Introduction: The Rationale for Dual FAAH/MAGL Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a pivotal role in regulating a myriad of physiological processes, including pain, mood, appetite, and memory. The primary signaling molecules of this system are the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2] Unlike classical neurotransmitters, AEA and 2-AG are synthesized on demand and have their signals terminated by enzymatic hydrolysis.[1] Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA, while monoacylglycerol lipase (MAGL) is the main catalyst for the breakdown of 2-AG.[3][4]

Selective inhibition of either FAAH or MAGL has been a therapeutic strategy to enhance endocannabinoid signaling. However, this approach only elevates the levels of either AEA or 2-AG, respectively, leading to a subset of the therapeutic effects associated with global cannabinoid receptor activation.[4] The development of JZL195, a potent dual inhibitor of both FAAH and MAGL, emerged from the hypothesis that simultaneous elevation of both AEA and 2-AG could produce synergistic or more profound therapeutic effects, more closely mimicking the actions of direct cannabinoid receptor agonists while potentially mitigating some of their undesirable side effects.[1][4] JZL195 was first reported in 2009 as a tool compound to explore the consequences of dual endocannabinoid degradation blockade.[5]

Discovery and Mechanistic Insights

From Selective to Dual Inhibition: The Genesis of JZL195

The journey to JZL195 began with the development of selective inhibitors for FAAH and MAGL. The limitations of these single-target agents in fully recapitulating the broad therapeutic profile of cannabinoid receptor agonists prompted the exploration of dual inhibitors.[4] The core scientific premise was that AEA and 2-AG have distinct but complementary roles in the central nervous system, and their simultaneous elevation would lead to a more robust and potentially synergistic activation of cannabinoid receptors CB1 and CB2.[1][4]

Mechanism of Action: Potent and Selective Dual Enzyme Inhibition

JZL195 is a carbamate-based inhibitor that potently and irreversibly inactivates both FAAH and MAGL.[6] Its mechanism involves the carbamoylation of the active site serine nucleophile of these enzymes, rendering them inactive. This dual inhibition leads to a significant and sustained increase in the levels of both AEA and 2-AG in the brain and peripheral tissues.[1][7]

JZL195 exhibits high potency, with IC50 values of 2 nM for FAAH and 4 nM for MAGL.[6][8] This potent activity allows for effective enzyme inhibition at low nanomolar concentrations, making it a valuable tool for in vitro and in vivo studies.

Impact on Endocannabinoid Signaling Pathway

The dual inhibition of FAAH and MAGL by JZL195 profoundly impacts the endocannabinoid signaling pathway. By preventing the degradation of AEA and 2-AG, JZL195 leads to their accumulation and enhanced activation of cannabinoid receptors.

Synthetic and Experimental Protocols

Chemical Synthesis of JZL195 (Proposed)

While a detailed, publicly available step-by-step synthesis of JZL195 (4-nitrophenyl 4-((3-phenoxyphenyl)methyl)piperazine-1-carboxylate) is not explicitly documented in the provided search results, a plausible synthetic route can be proposed based on the synthesis of related piperazine derivatives.[5][9][10][11][12] The following protocol is a scientifically informed estimation of the synthesis process.

Overall Reaction Scheme:

The synthesis can be envisioned as a two-step process:

-

N-alkylation of piperazine: Reaction of piperazine with 3-phenoxybenzyl bromide to form 1-((3-phenoxyphenyl)methyl)piperazine.

-

Carbamoylation: Reaction of the resulting piperazine derivative with 4-nitrophenyl chloroformate to yield the final product, JZL195.

Step-by-Step Protocol:

Step 1: Synthesis of 1-((3-phenoxyphenyl)methyl)piperazine

-

To a solution of piperazine (2 equivalents) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add 3-phenoxybenzyl bromide (1 equivalent).

-

Add a non-nucleophilic base such as triethylamine (2.2 equivalents) to scavenge the HBr byproduct.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-((3-phenoxyphenyl)methyl)piperazine.

Step 2: Synthesis of JZL195 (4-nitrophenyl 4-((3-phenoxyphenyl)methyl)piperazine-1-carboxylate)

-

Dissolve 1-((3-phenoxyphenyl)methyl)piperazine (1 equivalent) in a dry aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrophenyl chloroformate (1.1 equivalents) in the same solvent to the reaction mixture.

-

Add a base such as triethylamine (1.2 equivalents) to neutralize the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by flash column chromatography or recrystallization to yield JZL195 as a solid.

Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro FAAH and MAGL Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of JZL195 against FAAH and MAGL.

Materials:

-

Recombinant human FAAH and MAGL enzymes

-

Fluorescent substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin)

-

Substrate for MAGL (e.g., 2-oleoylglycerol) and a coupled enzyme assay to detect glycerol production

-

JZL195 stock solution in DMSO

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well microplates

-

Plate reader (fluorescence or absorbance)

Protocol:

-

Prepare serial dilutions of JZL195 in the assay buffer.

-

In a 96-well plate, add the enzyme (FAAH or MAGL) to each well.

-

Add the diluted JZL195 or vehicle (DMSO) to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a defined period.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of inhibition for each concentration of JZL195.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

| Parameter | JZL195 |

| FAAH IC50 | 2 nM[6][8] |

| MAGL IC50 | 4 nM[6][8] |

In Vivo Assessment in a Murine Neuropathic Pain Model

This protocol describes the evaluation of JZL195's analgesic effects in a mouse model of neuropathic pain, such as the chronic constriction injury (CCI) model.[3]

Animals:

-

Male C57BL/6 mice

Experimental Design:

-

Induce neuropathic pain using the CCI model.

-

Allow the animals to recover for a set period (e.g., 7 days).

-

Administer JZL195 intraperitoneally (i.p.) at various doses (e.g., 3, 10, 30 mg/kg) or vehicle.

-

Assess pain-related behaviors at different time points post-administration (e.g., 1, 2, 4 hours).

Behavioral Assays:

-

Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Assessed using a plantar test to measure the latency to withdraw the paw from a radiant heat source.

Data Analysis:

-

Compare the paw withdrawal thresholds and latencies between the JZL195-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

| Dose of JZL195 (mg/kg, i.p.) | Effect on Mechanical Allodynia | Effect on Thermal Hyperalgesia |

| 3 | Significant increase in paw withdrawal threshold | Significant increase in paw withdrawal latency |

| 10 | Dose-dependent increase in paw withdrawal threshold | Dose-dependent increase in paw withdrawal latency |

| 30 | Maximal anti-allodynic and anti-hyperalgesic effects | Maximal anti-allodynic and anti-hyperalgesic effects |

Measurement of Endocannabinoid Levels in Brain Tissue

This protocol details the quantification of AEA and 2-AG levels in brain tissue following JZL195 administration using gas chromatography-mass spectrometry (GC-MS).[1]

Sample Collection and Preparation:

-

Administer JZL195 or vehicle to mice.

-

At a specified time point, euthanize the animals and rapidly dissect the brain tissue.

-

Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.

-

Homogenize the tissue in a suitable solvent system (e.g., chloroform/methanol/water).

-

Add deuterated internal standards for AEA and 2-AG for accurate quantification.

Lipid Extraction and Derivatization:

-

Perform a lipid extraction using a method such as the Bligh-Dyer technique.

-

Isolate the lipid-containing organic phase.

-

Derivatize the endocannabinoids to enhance their volatility and detection by GC-MS.

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the analytes on a suitable capillary column.

-

Detect and quantify the characteristic ions for AEA, 2-AG, and their deuterated standards using selected ion monitoring (SIM).

Data Analysis:

-

Calculate the concentrations of AEA and 2-AG in the brain tissue based on the peak area ratios of the endogenous compounds to their respective internal standards.

| Treatment | Brain AEA Levels | Brain 2-AG Levels |

| Vehicle | Baseline | Baseline |

| JZL195 (15 mg/kg) | Significant increase | Significant increase (4.5-7 fold)[1] |

| JZL195 (30 mg/kg) | Further significant increase | Further significant increase (4.5-7 fold)[1] |

Conclusion and Future Directions

JZL195 has proven to be an invaluable pharmacological tool for elucidating the complex roles of the endocannabinoid system. Its ability to dually inhibit FAAH and MAGL provides a unique opportunity to study the synergistic and individual contributions of AEA and 2-AG in various physiological and pathological processes. The synthetic and experimental protocols detailed in this guide offer a robust framework for researchers to utilize JZL195 in their investigations.

Future research should focus on further exploring the therapeutic potential of dual FAAH/MAGL inhibition in a wider range of disease models. Additionally, the development of JZL195 analogs with improved pharmacokinetic properties and tissue-specific targeting could pave the way for novel therapeutic interventions for a variety of disorders, including chronic pain, neurodegenerative diseases, and inflammatory conditions.

References

-

JZL195 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. (n.d.). Retrieved from [Link]

-

Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Endocannabinoid Enzyme Inhibitors for Potential Peripherally Selective Glaucoma Treatments - Liberty University. (2024, May 21). Retrieved from [Link]

-

The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PubMed Central. (n.d.). Retrieved from [Link]

-

Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo | PNAS. (n.d.). Retrieved from [Link]

-

Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis - MDPI. (2023, June 30). Retrieved from [Link]

-

Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of 4-nitrophenyl piperazine derivatives 4a–m - ResearchGate. (n.d.). Retrieved from [Link]

-

Development of a dual FAAH and MAGL inhibitor, JZL195. (A) Structures... - ResearchGate. (n.d.). Retrieved from [Link]

-

2-AG and anandamide enhance hippocampal long-term potentiation via suppression of inhibition - Frontiers. (n.d.). Retrieved from [Link]

-

Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine - Patsnap Eureka. (n.d.). Retrieved from [Link]

-

design and synthesis of endocannabinoid enzyme inhibitors - Liberty University. (n.d.). Retrieved from [Link]

-

Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine - PrepChem.com. (n.d.). Retrieved from [Link]

-

Endocannabinoids: Anandamide and 2-Arachidonoylglycerol (2-AG) | Request PDF. (n.d.). Retrieved from [Link]

-

Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation. (n.d.). Retrieved from [Link]

-

Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

- 1. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Synthesis process of 1-acetyl-4-[3-(methyloxy)-4-nitrophenyl]piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Master's thesis - Dissertation [dissertationtopic.net]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Endocannabinoid System Modulation by JZL195

This guide provides a comprehensive technical overview of JZL195, a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). It is intended for researchers, scientists, and drug development professionals actively engaged in the study of the endocannabinoid system (ECS). This document will delve into the core mechanism of action of JZL195, its profound effects on endocannabinoid signaling, and detailed, field-proven protocols for its pre-clinical evaluation.

The Endocannabinoid System: A Symphony of Lipid Signaling

The endocannabinoid system is a ubiquitous and crucial neuromodulatory system involved in a vast array of physiological processes, including pain perception, mood regulation, memory, appetite, and immune function[1][2]. The primary mediators of this system are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[3]. These lipid messengers are not stored in vesicles like classical neurotransmitters but are synthesized on-demand in response to neuronal activity[4]. Their signaling is tightly regulated by the activity of specific metabolic enzymes.

Two key enzymes are responsible for the degradation and subsequent inactivation of AEA and 2-AG:

-

Fatty Acid Amide Hydrolase (FAAH): Primarily responsible for the hydrolysis of anandamide[3][5].

-

Monoacylglycerol Lipase (MAGL): The principal enzyme for the breakdown of 2-arachidonoylglycerol[3][5].

The strategic inhibition of these enzymes presents a powerful therapeutic approach to amplify endogenous cannabinoid signaling in a more targeted and potentially safer manner than direct-acting cannabinoid receptor agonists[6][7].

JZL195: A Dual-Action Modulator of the Endocannabinoid Tone

JZL195 is a potent and irreversible dual inhibitor of both FAAH and MAGL[3][8][9]. This dual inhibitory action is the cornerstone of its unique pharmacological profile, leading to a significant and simultaneous elevation of both anandamide and 2-AG levels in vivo[8][9][10].

Mechanism of Action: Covalent Inhibition of Serine Hydrolases

JZL195 belongs to the carbamate class of inhibitors that act by covalently modifying the active site serine residue of FAAH and MAGL. This irreversible inhibition leads to a sustained increase in the half-life of AEA and 2-AG, thereby amplifying their signaling through cannabinoid receptors (CB1 and CB2) and other potential targets.

The rationale for dual inhibition stems from the distinct yet complementary roles of AEA and 2-AG in the central nervous system. By elevating both endocannabinoids, JZL195 produces a broader and more robust modulation of the ECS than can be achieved with selective inhibitors of either FAAH or MAGL alone[6].

Sources

- 1. biomed-easy.com [biomed-easy.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sysy.com [sysy.com]

- 4. protocols.io [protocols.io]

- 5. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

JZL 195 as a pharmacological tool

Technical Whitepaper: JZL 195 – Dual Endocannabinoid Catabolic Inhibition

Executive Summary

JZL 195 is a potent, selective, and systemically active dual inhibitor of the two primary endocannabinoid-degrading enzymes: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[1][2][3][4] Unlike selective inhibitors that target only one arm of the endocannabinoid system (ECS), JZL 195 simultaneously elevates brain levels of both Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) .[1]

This "polypharmacological" approach results in robust cannabimimetic effects in vivo, including analgesia, hypothermia, and catalepsy, mirroring the effects of direct CB1 receptor agonists (e.g.,

Mechanistic Profile & Rationale

The ECS regulates synaptic transmission via retrograde signaling.[1] The duration of this signaling is strictly controlled by enzymatic hydrolysis.[1]

-

FAAH: Primarily degrades N-acylethanolamines, including Anandamide (AEA) .[1]

-

MAGL: Primarily degrades 2-monoacylglycerols, including 2-AG .[1]

The Dual Inhibition Advantage: Selective inhibition of FAAH (e.g., via PF-3845) or MAGL (e.g., via JZL 184) typically produces distinct, often non-overlapping behavioral phenotypes.[1] For instance, FAAH inhibition rarely causes catalepsy or hypothermia.[1] JZL 195, by blocking both pathways, drives a "crosstalk" effect where the simultaneous elevation of AEA and 2-AG produces a synergistic activation of CB1 receptors, unlocking the full "cannabinoid tetrad" of behaviors.[1]

Figure 1: Mechanism of Action – Dual Catabolic Blockade[1][4][5][6]

Caption: JZL 195 covalently binds to the catalytic serine nucleophiles of FAAH and MAGL, preventing the hydrolysis of AEA and 2-AG, thereby extending CB1/CB2 receptor activation.

Pharmacological Specifications

Researchers must account for the high lipophilicity and specific potency windows of JZL 195.[1]

Table 1: Potency & Selectivity Profile

| Target Enzyme | IC50 (Mouse Brain) | Mechanism | Selectivity Notes |

| FAAH | ~2 – 4 nM | Covalent Carbamylation | Highly Potent |

| MAGL | ~4 nM | Covalent Carbamylation | Highly Potent |

| ABHD6 | ~100 - 300 nM | Off-Target Inhibition | Serine hydrolase involved in 2-AG processing |

| NTE | > 5,000 nM | Minimal | Neuropathy Target Esterase (Safety margin is high) |

| AChE | > 100 µM | None | No cholinergic toxicity |

Data Source: Long et al., 2009 [1].[1][3][4][5]

Pharmacokinetics (Mouse Model)

-

Onset: Rapid (< 30 mins).[1]

-

Effect Magnitude:

-

2-AG: Elevates ~5 to 10-fold.

-

AEA: Elevates ~3 to 5-fold.[1]

-

Experimental Protocols

Protocol A: Vehicle Formulation (Critical Step)

JZL 195 is highly lipophilic and practically insoluble in water.[1] Improper formulation leads to precipitation and erratic data.[1]

Recommended Vehicle (The "1:1:18" Method): This is the standard vehicle for systemic administration in rodents.[1]

-

Weigh the required amount of JZL 195 powder.[1]

-

Dissolve in Ethanol (1 part) . Vortex until completely clear.[1]

-

Add Emulphor (Alkamuls EL-620) (1 part) . Vortex thoroughly to mix with ethanol.[1]

-

Note: If Emulphor is unavailable, Cremophor EL or Tween-80 can often be substituted, though Emulphor is preferred for this class of carbamates.[1]

-

-

Slowly Add Saline (0.9% NaCl) (18 parts) while vortexing continuously.

Alternative Vehicle (DMSO/Tween):

-

15% DMSO / 5% Tween-80 / 80% Saline.[1]

-

Warning: High DMSO concentrations can cause local irritation in i.p.[1] injections.[1][2][3][7][6][8]

Protocol B: Activity-Based Protein Profiling (ABPP)

To verify target engagement in your specific tissue ex vivo or in vitro, use Gel-Based ABPP.[1] This is the "gold standard" validation method.

Reagents:

Steps:

-

Pre-incubation: Incubate proteome (50 µL) with JZL 195 (or DMSO control) for 30 min at 37°C.

-

Labeling: Add FP-Rh (1 µL of 50 µM stock) to reach 1 µM final concentration.

-

Reaction: Incubate for 30 min at room temperature in the dark.

-

Quench: Add SDS-PAGE loading buffer and boil for 5 min.

-

Resolve: Run on SDS-PAGE gel.

-

Image: Scan using a flatbed fluorescence scanner.

-

Success Criteria: Disappearance of the ~63 kDa band (FAAH) and ~33 kDa band (MAGL) in JZL 195 treated lanes compared to control.[1]

-

Figure 2: ABPP Validation Workflow

Caption: Workflow for verifying JZL 195 target engagement. The probe only binds active enzymes; JZL 195 pretreatment blocks probe binding, erasing the band.[1]

Therapeutic Applications & Data Interpretation

Behavioral Phenotypes (The "Tetrad")

Unlike selective inhibitors (URB597 for FAAH or JZL184 for MAGL), JZL 195 induces the full spectrum of cannabinoid effects in mice at doses

| Assay | Effect of JZL 195 | Mechanism |

| Analgesia (Tail Immersion) | Potent antinociception | CB1 (primary) & CB2 |

| Locomotion (Open Field) | Hypomotility (Sedation) | CB1 |

| Catalepsy (Bar Test) | Significant catalepsy | CB1 (Synergistic AEA/2-AG) |

| Hypothermia | Rectal temp drop (~3-5°C) | CB1 |

Key Insight: The emergence of catalepsy and hypothermia with JZL 195 (which is absent in selective FAAH inhibition) confirms that simultaneous blockade of AEA and 2-AG degradation is required to breach the threshold for these specific CB1-mediated behaviors [1].[1]

Pain Management

JZL 195 shows superior efficacy in inflammatory (CFA) and neuropathic (CCI) pain models compared to selective inhibitors.[1] It reduces allodynia at doses (e.g., ~5-10 mg/kg) that may be sub-threshold for severe cataleptic side effects, suggesting a potential therapeutic window [2].[1]

Safety & Toxicology

-

Catalepsy: At high doses (>20 mg/kg in mice), JZL 195 causes immobility.[1] This is a specific on-target effect (CB1 activation), not generalized toxicity.[1]

-

Cross-Reactivity:

-

ABHD6: JZL 195 inhibits ABHD6.[1][7][9][6] If your study requires precise isolation of MAGL/FAAH effects without ABHD6 involvement, controls using selective ABHD6 inhibitors (e.g., WWL70) may be necessary.[1]

-

NTE: JZL 195 was designed to avoid NTE inhibition (IC50 > 5 µM).[1][7] This is a significant safety improvement over early organophosphate inhibitors, reducing the risk of delayed neuropathy [1].[1]

-

References

-

Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[1][10] Proceedings of the National Academy of Sciences, 106(48), 20270–20275.[1]

-

[1]

-

-

Anderson, W. B., et al. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model.[1] British Journal of Pharmacology, 171(23), 5225–5236.[1]

-

[1]

-

-

Tocris Bioscience.

-

Cayman Chemical. JZL 195 Product Insert.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. JZL 195 | Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Tocris Bioscience [rndsystems.com]

Executive Summary: The Dual-Inhibition Paradigm

Technical Whitepaper: JZL 195 for Studying Endocannabinoid Crosstalk

The endocannabinoid system (ECS) operates through two primary signaling lipids: Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) .[1][2] Historically, research relied on selective inhibitors—such as URB597 for Fatty Acid Amide Hydrolase (FAAH) or JZL184 for Monoacylglycerol Lipase (MAGL)—to dissect the individual contributions of these lipids.[2] However, these selective tools revealed a compensatory redundancy: blocking one pathway often fails to recapitulate the full spectrum of cannabinoid receptor (CB1) activation observed with direct agonists like

JZL 195 represents a critical evolution in ECS pharmacology. As a potent, dual-action inhibitor of both FAAH and MAGL, it bypasses the system's inherent metabolic redundancy. This guide details the technical application of JZL 195 to study endocannabinoid crosstalk —the synergistic interplay where simultaneous elevation of AEA and 2-AG breaches physiological signaling thresholds, unmasking behavioral and physiological responses (e.g., the "tetrad" effects) that remain dormant under single-pathway inhibition.

Mechanistic Foundation & Pharmacological Profile

JZL 195 (4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate) is a covalent inhibitor that carbamylates the catalytic serine nucleophiles of both FAAH and MAGL.

Selectivity and Potency

Unlike non-selective organophosphates, JZL 195 is highly selective for the endocannabinoid hydrolases over other brain serine hydrolases (with the exception of ABHD6 at high concentrations).

| Target Enzyme | Function | JZL 195 IC | Selective Counterpart |

| FAAH | Degrades Anandamide (AEA) | 2 nM | PF-3845 / URB597 |

| MAGL | Degrades 2-Arachidonoylglycerol (2-AG) | 4 nM | JZL184 / MJN110 |

| ABHD6 | Minor 2-AG hydrolysis | ~10-50 nM | WWL70 |

The Crosstalk Mechanism

The ECS utilizes a "fail-safe" mechanism. Inhibition of FAAH alone raises AEA but produces only analgesia and anxiolysis without catalepsy. Inhibition of MAGL alone raises 2-AG, producing analgesia but limited hypomotility. JZL 195 demonstrates that crosstalk exists: the system requires simultaneous saturation of both ligand pools to trigger full CB1 desensitization and the complete behavioral tetrad (analgesia, hypothermia, catalepsy, hypomotility).

Figure 1: Dual Blockade and Metabolic Crosstalk This diagram illustrates how JZL 195 interrupts both degradation pathways, leading to a "flood" of ligands that prevents compensatory shunting.

Caption: JZL 195 simultaneously blocks FAAH and MAGL, preventing the breakdown of AEA and 2-AG into Arachidonic Acid, thereby driving supra-physiological activation of CB1 receptors.

Experimental Framework

To rigorously study endocannabinoid crosstalk using JZL 195, researchers must validate target engagement and quantify lipid levels.

Protocol: Vehicle Formulation & In Vivo Administration

JZL 195 is highly lipophilic (cLogP ~5.5), making solubility a primary technical challenge. Improper formulation leads to precipitation and erratic bioavailability.

Recommended Vehicle (Emulsion Method):

-

Stock: Dissolve JZL 195 in DMSO (Max solubility ~20 mg/mL).

-

Vehicle Mix: 1 part Ethanol : 1 part Emulphor (or Tween-80) : 18 parts Saline.

-

Preparation:

-

Vortex JZL 195 in the Ethanol/Emulphor mixture first to ensure complete solubilization.

-

Slowly add Saline while vortexing to create a stable suspension/emulsion.

-

Alternative: 15% DMSO, 5% Tween-80, 80% Saline (requires sonication).

-

Dosing Regimens (Mouse):

-

Analgesia Studies: 10–20 mg/kg (i.p.).

-

Full Tetrad (Crosstalk) Studies: 30–40 mg/kg (i.p.).

-

Time Course: Peak brain levels of AEA/2-AG occur at 2–4 hours post-injection.

Protocol: Activity-Based Protein Profiling (ABPP)

Why: To prove that the observed effects are due to FAAH/MAGL inhibition and not off-target toxicity.

-

Harvest Tissue: Brain/Liver homogenates 2-4 hours post-dosing.

-

Probe: Incubate proteome with Fluorophosphonate-Rhodamine (FP-Rh, 1 µM).

-

Analysis: SDS-PAGE followed by fluorescence scanning.

-

Result: JZL 195 treated samples will show a complete disappearance of the 60 kDa (FAAH) and 33 kDa (MAGL) bands compared to vehicle.

Protocol: LC-MS/MS Lipid Quantification

Why: To quantify the "Crosstalk" magnitude (the fold-change in lipids).

-

Extraction: Dounce homogenize tissue in 2:1:1 Chloroform:Methanol:Tris-Buffer (pH 8.0). Include deuterated standards (d4-AEA, d5-2-AG).

-

Separation: Organic phase extraction.

-

LC-MS: Target AEA (m/z 348 -> 62) and 2-AG (m/z 379 -> 287).

-

Expectation:

-

Vehicle: AEA ~50 pmol/g; 2-AG ~5-10 nmol/g.

-

JZL 195: AEA >500 pmol/g (10x); 2-AG >50 nmol/g (5-10x).

-

Deciphering the Crosstalk: The Threshold Model

The scientific value of JZL 195 lies in its ability to test the "Cannabinoid Threshold Hypothesis."

-

Scenario A (Selective FAAH Inhibition): AEA rises.[1][2][3] CB1 occupancy increases but remains below the threshold for motor impairment. 2-AG levels remain normal, maintaining basal tone.

-

Scenario B (Selective MAGL Inhibition): 2-AG rises. Significant CB1 activation occurs, but AEA hydrolysis (via FAAH) remains active, preventing "spillover" signaling.

-

Scenario C (JZL 195 Dual Inhibition): Both degradation gates are closed. The total endocannabinoid load (Tone

) exceeds the desensitization threshold of CB1 receptors in the basal ganglia and cerebellum.

Figure 2: The Crosstalk Threshold Logic This decision tree visualizes why JZL 195 is unique in eliciting "Tetrad" behaviors compared to selective inhibitors.

Caption: The "Threshold Model" shows that only JZL 195 generates sufficient endocannabinoid load to trigger the full behavioral tetrad, confirming functional crosstalk.

Summary of Key Data Points

| Parameter | Value / Observation | Reference |

| IC50 (FAAH) | 2 nM | [Long et al., 2009] |

| IC50 (MAGL) | 4 nM | [Long et al., 2009] |

| Brain AEA Increase | ~10-fold (at 40 mg/kg) | [Long et al., 2009] |

| Brain 2-AG Increase | ~5-10-fold (at 40 mg/kg) | [Long et al., 2009] |

| Behavioral Effect | Full Tetrad (Analgesia, Catalepsy, Hypothermia, Hypomotility) | [Long et al., 2009] |

| Off-Targets | ABHD6 (at >50 nM), NTE (weakly at high doses) | [Long et al., 2009] |

References

-

Long, J. Z., Nomura, D. K., Vann, R. E., Walentiny, D. M., Booker, L., Jin, X., ...[4] & Cravatt, B. F. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[5] Proceedings of the National Academy of Sciences, 106(48), 20270-20275.

-

Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5(1), 37-44.[4]

-

Anderson, W. B., & Vaughan, C. W. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model.[4] British Journal of Pharmacology, 171(2), 527-539.

-

Seillier, A., Martinez, A., & Giuffrida, A. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology Biochemistry and Behavior, 124, 342-351.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Optimizing Dual Endocannabinoid Inhibition with JZL 195 in Murine Models

Introduction: The Dual Inhibition Paradigm

JZL 195 is a potent, selective, and efficacious dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .[1][2][3][4][5][6] Unlike selective inhibitors (e.g., PF-3845 for FAAH or JZL 184 for MAGL), JZL 195 simultaneously elevates brain levels of the two primary endocannabinoids: Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) .[1][2][4]

This "full panic" activation of the endocannabinoid system presents a unique pharmacological profile. While it offers superior analgesic efficacy compared to selective inhibitors, it also carries a narrower therapeutic window regarding cannabimimetic side effects (catalepsy, hypomotility) typically associated with direct CB1 receptor agonists like THC.[1][2]

Mechanistic Pathway

The following diagram illustrates the dual blockade mechanism of JZL 195, contrasting it with natural degradation pathways.

Figure 1: Mechanism of Action.[1][2][4][5][7][8] JZL 195 prevents the hydrolysis of AEA and 2-AG by blocking FAAH and MAGL, resulting in sustained CB1 receptor activation.[1][2][4]

Formulation & Solubility

Critical Warning: JZL 195 is highly lipophilic and practically insoluble in water.[1][2] Improper formulation leads to precipitation in the peritoneal cavity, resulting in erratic data and "false negative" behavioral results.[1][2]

Vehicle Options

Choose the vehicle based on your study duration and available reagents.[1][2]

| Component | Vehicle A (Standard/Emulphor) | Vehicle B (PEG/Tween) |

| Primary Solvent | Ethanol (1 part) | DMSO (1 part) |

| Surfactant | Emulphor (Alkamuls EL-620) (1 part) | Tween-80 (1 part) |

| Diluent | Sterile Saline (18 parts) | PEG-300 (4 parts) + Saline (14 parts) |

| Stability | Prepare fresh daily | Stable for ~48h at 4°C |

| Viscosity | Low | Medium |

Protocol 1: Preparation of 2 mg/mL Stock (Vehicle A)

Target Concentration: 2 mg/mL (allows 10 mL/kg injection volume for a 20 mg/kg dose).[1][2]

-

Weighing: Weigh the required amount of JZL 195 powder.

-

Primary Dissolution: Add Ethanol (1 volume equivalent) directly to the powder.[1][2] Vortex vigorously until fully dissolved.[1][2] Do not proceed until clear.

-

Surfactant Addition: Add Emulphor (1 volume equivalent). Vortex for 30 seconds.[2]

-

Aqueous Phase: Slowly add Sterile Saline (18 volumes) while vortexing.

-

Sonication: Sonicate the final emulsion for 10–15 minutes until a uniform, milky suspension is achieved.

Dosage Guidelines for Mouse Studies

The effects of JZL 195 are dose-dependent.[1][2][3][4][6][9][10] You must select a dose that targets your specific phenotype without inducing the "Tetrad" of cannabimimetic side effects (catalepsy, hypothermia, hypomotility) unless that is the study goal.[1][2]

Therapeutic Window (C57BL/6 Mice)[1][2][7][10]

| Dose (i.p.) | Primary Effect | Behavioral Phenotype |

| < 5 mg/kg | Sub-threshold | Minimal analgesic or behavioral changes.[1][2][4] |

| 10 – 18 mg/kg | Analgesia (Optimal) | Significant reduction in allodynia/hyperalgesia.[1][2] Minimal motor impairment. |

| 20 mg/kg | Transition Zone | Maximal analgesia.[1][2] Mild sedation or hypomotility may appear.[1][2] |

| 30 – 40 mg/kg | Cannabimimetic | "Tetrad" effects visible: Catalepsy, profound hypomotility, hypothermia.[1][2] |

Key Insight: The ED50 for analgesia (approx. 2–5 mg/kg) is roughly 4-fold lower than the ED50 for side effects (approx. 10–20 mg/kg).[1][2] We recommend 18–20 mg/kg i.p. for maximal therapeutic efficacy in pain models, but 10 mg/kg if motor coordination is critical to the assay (e.g., Rotarod).[1][2]

Experimental Workflow

Protocol 2: In Vivo Administration & Assessment

Route: Intraperitoneal (i.p.) injection is the standard route for consistent pharmacokinetics.[1][2]

Figure 2: Experimental Timeline.[1][2] Note the 2-4 hour wait time for peak brain endocannabinoid levels.[1][2][3]

Step-by-Step Procedure

-

Baseline: Measure baseline behavioral thresholds (e.g., Von Frey filaments for mechanical allodynia) 24 hours prior to testing.[1][2]

-

Administration: Inject mice i.p. with JZL 195 or Vehicle.

-

Latency: Wait 2 hours .

-

Testing: Perform behavioral assays.

-

Tissue Collection (Optional): If validating inhibition, sacrifice animals immediately after testing. Flash freeze brain tissue in liquid nitrogen for LC-MS/MS analysis of lipid levels.

Validation Criteria (Self-Check)

To ensure your protocol is working:

-

Positive Control: A group treated with WIN 55,212-2 (CB1 agonist) should show full tetrad effects.[1][2]

-

Negative Control: Vehicle group must show no sedation.

-

Reversal: Pre-treatment with Rimonabant (SR141716, 3 mg/kg) should abolish JZL 195 effects, confirming CB1 receptor mediation.[1][2]

References

-

Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo.[1][2] Proceedings of the National Academy of Sciences (PNAS).[1][2] [1][2]

- Seminal paper defining JZL 195 synthesis, IC50 values, and in vivo characteriz

-

Anderson, W. B., et al. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model.[1][2] British Journal of Pharmacology.[1][2]

- Establishes the dose-response separation between analgesia and side effects.

-

MedChemExpress. JZL 195 Product Protocol and Solubility Guide.[1][2]

- Source for solubility data and vehicle formul

-

Tocris Bioscience. JZL 195 Technical Data Sheet.[1][2]

- Verification of enzyme inhibition constants (IC50).

Sources

- 1. researchgate.net [researchgate.net]

- 2. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 8. rndsystems.com [rndsystems.com]

- 9. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

JZL195 Application Notes and Protocols for Rat Studies

A Comprehensive Guide for Researchers

These application notes provide a detailed guide for the use of JZL195 in preclinical rat studies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust protocols to ensure experimental success and data integrity.

Introduction: The Scientific Rationale for JZL195

JZL195 is a potent and irreversible dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2] FAAH is the primary enzyme that hydrolyzes anandamide (AEA), while MAGL is the main enzyme for the degradation of 2-arachidonoylglycerol (2-AG). By inhibiting both enzymes, JZL195 produces a robust and sustained elevation of both AEA and 2-AG levels in the brain and peripheral tissues.[1][2][3] This simultaneous augmentation of two major endocannabinoid signaling pathways makes JZL195 a powerful tool to investigate the therapeutic potential of the endocannabinoid system in a variety of physiological and pathological conditions.

The dual inhibition strategy of JZL195 offers a distinct advantage over selective inhibitors of either FAAH or MAGL alone. While selective inhibitors have demonstrated efficacy in certain models, they often produce a less pronounced effect on the overall endocannabinoid tone. JZL195, by contrast, elicits a broader spectrum of cannabinoid-like effects, providing a more comprehensive potentiation of endocannabinoid signaling.[3][4] This makes it a valuable pharmacological agent for studying conditions such as neuropathic pain, anxiety, and neurodegenerative diseases.[3][4]

Mechanism of Action of JZL195

Caption: Mechanism of JZL195 as a dual inhibitor of FAAH and MAGL.

Dosage and Administration in Rat Studies

The selection of an appropriate dosage of JZL195 is critical for the successful outcome of any preclinical study. The effective dose can vary depending on the research question, the rat strain, and the desired duration of action. Based on published literature, a range of doses has been effectively used in rats.

Dosage Summary Table

| Dose (mg/kg, i.p.) | Rat Strain | Key Findings | Reference |

| 1, 10, 100 | Spontaneously Hypertensive Rats (SHR) and Wistar Kyoto (WKY) | Dose-dependent hypotensive and bradycardic responses in SHR. | [5] |

| 10 | SHR and WKY | Chronic administration for 14 days prevented the progression of hypertension in SHR. | [5] |

| 5, 15, 30 | Wistar rats | Dose-dependent effects on motor activity; significant increases in brain AEA and 2-AG levels at 15 and 30 mg/kg. | [6][7][8] |

Expert Insight: For initial studies exploring the general effects of enhanced endocannabinoid tone, a dose of 10-15 mg/kg i.p. is a well-supported starting point. To investigate dose-dependent effects, a range of 5, 15, and 30 mg/kg i.p. is recommended. For studies requiring a maximal effect, doses up to 40 mg/kg have been used, though careful monitoring for potential side effects is crucial.

Detailed Experimental Protocols

Preparation of JZL195 for Injection

The solubility of JZL195 is a key consideration for in vivo studies. It is practically insoluble in aqueous solutions and requires a specific vehicle for proper suspension and administration.

Recommended Vehicle Formulations:

-

Vehicle 1 (Ethanol, Tween-80, Saline): A commonly used vehicle consists of ethanol, Tween-80, and 0.9% saline.[5]

-

Ratio: 3:1:16 (Ethanol:Tween-80:Saline)[5]

-

-

Vehicle 2 (Tween-80, PEG, Saline): Another effective vehicle is a mixture of Tween-80, polyethylene glycol (PEG), and saline.[6]

-

Ratio: 10:10:80 (Tween-80:PEG:Saline)[6]

-

Step-by-Step Preparation Protocol (Vehicle 1):

-

Weighing: Accurately weigh the required amount of JZL195.

-

Initial Dissolution: Dissolve the JZL195 powder in 100% ethanol.

-

Addition of Surfactant: Add Tween-80 to the ethanol-JZL195 solution and mix thoroughly.

-

Final Suspension: Gradually add 0.9% saline to the mixture while vortexing or sonicating to form a stable, milky suspension.[5]

-

Volume Adjustment: Adjust the final volume with 0.9% saline to achieve the desired final concentration. The administration volume is typically 1 mL/kg.[5]

Self-Validation Check: A properly prepared solution should appear as a homogenous milky suspension. If precipitation occurs, gentle warming and further sonication may be required. Always prepare the solution fresh on the day of the experiment.

Administration Protocol

Route of Administration: Intraperitoneal (i.p.) injection is the most common and well-documented route for JZL195 administration in rats.[5][6]

Experimental Workflow:

Caption: A typical experimental workflow for a JZL195 rat study.

Detailed Steps:

-

Animal Habituation: Allow rats to acclimate to the experimental room for at least 1 hour before injection.[7]

-

Injection: Administer the prepared JZL195 suspension or vehicle control via intraperitoneal injection.

-

Timing of Assessments: The timing of behavioral or physiological assessments post-injection is critical. Peak brain levels of endocannabinoids are typically observed 2-4 hours after JZL195 administration.[5] However, significant inhibition of FAAH and MAGL can persist for up to 24 hours.[5] For acute studies, a time point of 1-2 hours post-injection is often used for behavioral testing.[3]

-

Chronic Studies: For chronic administration, JZL195 is typically administered once daily.[5]

Pharmacokinetics and Pharmacodynamics

-

Onset and Duration: JZL195 rapidly crosses the blood-brain barrier and produces a significant elevation in brain endocannabinoid levels.[5] While peak effects on endocannabinoid levels are seen within a few hours, the inhibition of FAAH and MAGL is long-lasting.[5]

-

Effects on Endocannabinoid Levels: Administration of JZL195 at doses of 15 and 30 mg/kg in rats has been shown to cause a 4.5 to 7-fold increase in 2-AG levels and a significant increase in AEA levels in various brain regions, including the nucleus accumbens, caudate-putamen, hippocampus, and prefrontal cortex.[7]

-

Behavioral Effects: In rats, JZL195 has been shown to induce hypomotility, which is correlated with the increases in brain endocannabinoid levels.[7] In models of hypertension, it can produce hypotensive effects.[5]

Troubleshooting and Expert Recommendations

-

Vehicle Controls: It is imperative to include a vehicle-treated control group in all experiments, as the vehicle components themselves can have biological effects.

-

Side Effects: At higher doses, JZL195 can induce cannabinoid-like side effects such as motor incoordination and catalepsy. It is important to carefully observe the animals for any adverse effects.

-

Data Interpretation: The dual-inhibitory nature of JZL195 means that observed effects are due to the combined elevation of both AEA and 2-AG. Dissecting the relative contribution of each endocannabinoid may require further experiments with selective inhibitors or receptor antagonists.

References

-

Gaszner, B., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. MDPI. Available at: [Link]

-

Adamson Barnes, N. S., et al. (2016). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 173(1), 77–87. Available at: [Link]

-

Torella, M., et al. (2021). Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine. International Journal of Molecular Sciences, 22(19), 10397. Available at: [Link]

-

Adamson Barnes, N. S., et al. (2016). Actions of the Dual FAAH/MAGL Inhibitor JZL195 in a Murine Neuropathic Pain Model. British Journal of Pharmacology, 173(1), 77-87. Available at: [Link]

-

Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology Biochemistry and Behavior, 124, 153-159. Available at: [Link]

-

Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153–159. Available at: [Link]

-

Seillier, A., et al. (2014). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184. Pharmacology, biochemistry, and behavior, 124, 153–159. Available at: [Link]

Sources

- 1. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preparation and Administration of JZL 195 for In Vivo Studies

Abstract & Core Directive

JZL 195 is a potent, selective, and efficacious dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) .[1][2][3] By simultaneously blocking these two enzymes, JZL 195 drives a supraphysiological accumulation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) in the brain and periphery.[1]

The Challenge: JZL 195 is a highly lipophilic carbamate (LogP ~4-5) with negligible aqueous solubility.[1] Improper formulation leads to compound precipitation upon contact with physiological saline, resulting in erratic bioavailability, intraperitoneal irritation, and "silent" experimental failure.[1]

The Solution: This guide provides a validated 1:1:18 vehicle protocol (Ethanol:Kolliphor:Saline) and a DMSO-based alternative , ensuring stable emulsions suitable for intraperitoneal (i.p.) administration in rodents.[1]

Mechanism of Action

JZL 195 acts as a covalent inhibitor.[1][4] It carbamylates the catalytic serine nucleophiles of FAAH and MAGL, irreversibly inactivating them.[1] This dual blockade produces antinociceptive, anxiolytic, and anti-inflammatory effects distinct from selective inhibitors (like URB597 or JZL184).[1]

Figure 1: Dual inhibition mechanism.[1] JZL 195 blocks degradation, causing AEA/2-AG accumulation.[1]

Material Specifications & Handling

| Parameter | Specification | Notes |

| Chemical Name | JZL 195 | (4-nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate |

| Molecular Weight | 433.46 g/mol | Use this for Molarity calculations.[1][2][5][6] |

| Solubility (DMSO) | ~20 mg/mL | Soluble.[1][5] Stock solutions recommended here. |

| Solubility (Ethanol) | ~10 mg/mL | Soluble.[1] |

| Solubility (Water) | < 0.1 mg/mL | Insoluble. Requires surfactant/co-solvent.[1] |

| Storage (Solid) | -20°C | Protect from moisture.[1] |

| Storage (Stock) | -80°C | DMSO stocks stable for ~6 months.[1] |

Safety Note: JZL 195 is a potent bioactive compound.[1] Wear PPE (gloves, lab coat, goggles) to prevent absorption.[1]

Vehicle Selection Strategy

Two primary vehicle systems are validated for JZL 195.[1][7][8][9]

System A: The "1:1:18" Standard (Recommended)

This is the classic lipophilic vehicle used in the original characterization studies (Long et al., 2009).[1] It creates a stable emulsion.[1]

-

Composition: Ethanol : Kolliphor EL : Saline (1 : 1 : 18).[1]

-

Pros: High drug load capacity; widely cited; stable emulsion.[1]

-

Cons: Kolliphor EL (formerly Emulphor/Cremophor) can cause hypersensitivity in rare cases; Ethanol content (5%) can be sedative if volume is too high.[1]

System B: The DMSO/Tween Alternative

Useful if Kolliphor EL is unavailable or if the animal model is sensitive to ethanol.[1]

-

Composition: 15% DMSO : 5% Tween-80 : 80% Saline (or PBS).[1]

-

Pros: Easy to prepare; DMSO is a universal solvent.[1]

-

Cons: High DMSO content (15%) can be irritating; potential for precipitation if mixed too quickly.[1]

Detailed Protocol: Preparation for Injection (System A)

Target Dose: 20 mg/kg (Mouse) Injection Volume: 10 mL/kg (standard for mice) Target Concentration: 2 mg/mL[1]

Reagents Required

-

JZL 195 (Solid)

-

Ethanol (Absolute, 200 proof)

-

Kolliphor EL (CAS: 61791-12-6) - Note: Often sold as Cremophor EL or Polyoxyl 35 Castor Oil.[1]

-

Sterile Saline (0.9% NaCl)

Step-by-Step Workflow

Step 1: Calculate Requirements

-

Example: You need to inject 5 mice (25g each).[1] Total mass = 125g.[1]

-

Total Drug needed = 125g * 20 mg/kg = 2.5 mg.[1]

-

Prepare excess (e.g., for 10 mice) to account for dead volume.[1] Let's prepare 2 mL of solution at 2 mg/mL .

-

Total JZL 195 required: 4 mg.[1]

Step 2: Primary Solubilization (The Organic Phase) [1]

-

Weigh 4.0 mg of JZL 195 into a sterile 1.5 mL microcentrifuge tube or glass vial.

-

Add 100 µL of Ethanol .

-

Vortex vigorously until the solid is completely dissolved.[1] The solution must be clear.

-

Critical: If particles remain, sonicate for 10-20 seconds.[1] Do not proceed until dissolved.

-

Step 3: Surfactant Integration [1]

-

Add 100 µL of Kolliphor EL to the Ethanol/Drug mix.[1]

-

Vortex vigorously for 30 seconds.

-

Result: You now have 200 µL of a viscous, clear "pre-mix" (Ratio 1:1).[1]

Step 4: Aqueous Phase Emulsification (The "Crash" Prevention) [1]

-

Measure 1.8 mL of Sterile Saline .

-

Crucial Technique: Add the saline slowly (dropwise or in 200 µL increments) to the pre-mix while vortexing.

-

The solution will turn into a milky white emulsion . This is normal.

-

Vortex for 1 minute to ensure homogeneity.

Step 5: Final Check

-

Inspect for large crystals or precipitate at the bottom.[1] A fine, milky suspension is acceptable.[1] Large flakes indicate failure (start over).[1]

-

Usage: Inject within 30-60 minutes of preparation. Do not store the final emulsion.[1]

Figure 2: The "1:1:18" formulation workflow. Slow saline addition is critical.[1]

Dosing Guidelines & In Vivo Considerations

Recommended Dosages

| Species | Route | Dose Range | Efficacy Notes |

| Mouse | i.p. | 20 mg/kg | Standard dose.[1][7][10] Max AEA/2-AG elevation achieved at 2-4 hours.[1][10] |

| Mouse | i.p. | 40 mg/kg | High dose.[1] May cause catalepsy/sedation (CB1 mediated).[1] |

| Rat | i.p. | 10 - 15 mg/kg | Equivalent to ~20 mg/kg in mice due to metabolic scaling.[1] |

Pharmacokinetics (PK)

-

Onset: Rapid inhibition of enzymes occurs within 1 hour .[1]

-

Peak Effect: Maximal brain endocannabinoid levels typically observed at 2–4 hours post-injection.[1][10]

-

Duration: Inhibition can last >10 hours; however, behavioral effects often peak early.[1]

-

Control Groups: Always run a vehicle control group (1:1:18 Ethanol:Kolliphor:Saline) as the vehicle itself can induce mild stress or behavioral changes.[1]

Troubleshooting

-

Precipitation: If the solution crashes out upon adding saline, the saline was likely added too fast or the initial ethanol dissolution was incomplete.[1]

-

Viscosity: Kolliphor EL is very viscous.[1] Cut the pipette tip to ensure accurate pipetting, or use a positive displacement pipette.[1]

References

-

Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ...[1] & Cravatt, B. F. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.[1] Nature Chemical Biology, 5(1), 37-44.[1] Link

-

Long, J. Z., Nomura, D. K., & Cravatt, B. F. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism.[1] Chemistry & Biology, 16(7), 744-753.[1] Link

-

Anderson, W. B., et al. (2014). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model.[1][2] British Journal of Pharmacology, 171(20), 4675-4689.[1] Link[1]

-

Aliczki, M., et al. (2015). The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184.[1] Pharmacology Biochemistry and Behavior, 136, 1-8.[1] Link

-

Tocris Bioscience. JZL 195 Technical Data Sheet. Link

Sources

- 1. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

JZL195: A Comprehensive Guide to Solubility and Application for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on the solubility characteristics and practical application of JZL195, a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This guide is designed to provide both the technical data and the experiential insights necessary for the successful use of JZL195 in a laboratory setting.

Introduction to JZL195: A Dual Endocannabinoid Modulator